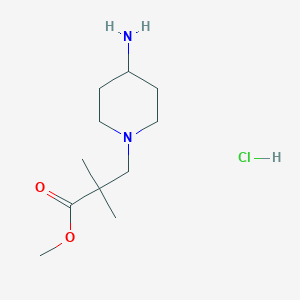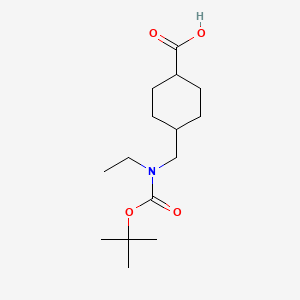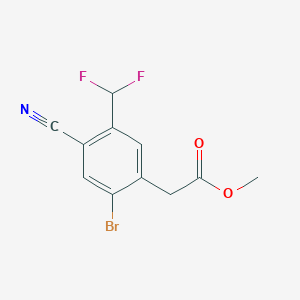
3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid
描述
3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid, also known as BCFTA, is a compound that has been used in scientific research for a variety of purposes. It is a brominated derivative of phenylacetic acid, and is of interest due to its unique combination of properties, including its high solubility in aqueous solutions, and its strong affinity for various metals, such as lead and cadmium. BCFTA has been found to have a range of potential applications in both organic and inorganic chemistry. In particular, it has been used in the synthesis of a variety of organic compounds, and in the study of biological systems.
作用机制
The mechanism of action of 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid is not fully understood. However, it is thought to act as a chelating agent, binding to metals such as lead and cadmium, and preventing their uptake by living cells. It is also thought to interact with enzymes and proteins, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid are not well understood. However, it is known to be toxic to some organisms, and to have a variety of effects on enzymes and proteins. It has been shown to inhibit the growth of bacteria and fungi, and to inhibit the activity of certain enzymes, such as lipases and proteases.
实验室实验的优点和局限性
The use of 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also highly soluble in aqueous solutions, and has a strong affinity for metals, making it useful for the study of metal-containing compounds. However, it is also toxic to some organisms, and can be difficult to handle in the laboratory.
未来方向
There are a number of potential future directions for the use of 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid. These include further research into its mechanism of action, its potential applications in the pharmaceutical and agrochemical industries, and the development of new analytical methods for its detection and quantification. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its ability to bind to metals could lead to the development of new methods for the removal of metals from contaminated environments.
科学研究应用
3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid has been used in a variety of scientific research applications. It has been studied in the synthesis of various organic compounds, including those used in the pharmaceutical and agrochemical industries. It has also been used in the study of biological systems, such as enzymes and proteins, as well as in the study of metal-containing compounds. In addition, 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid has been used in the development of analytical methods, such as HPLC, for the analysis of organic compounds.
属性
IUPAC Name |
2-[3-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-8-2-5(3-9(16)17)1-7(6(8)4-15)10(12,13)14/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWZTQLVIQIAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)

![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)